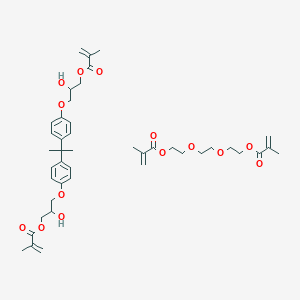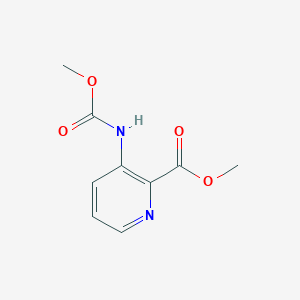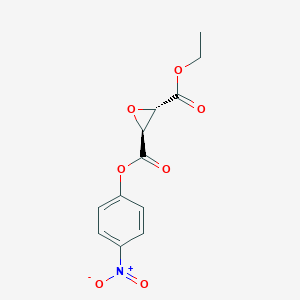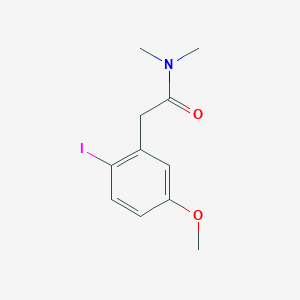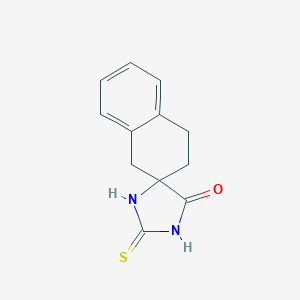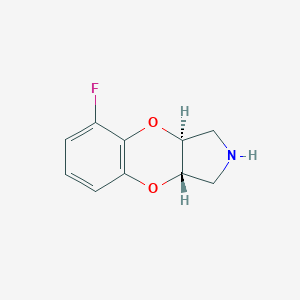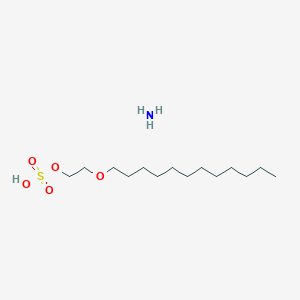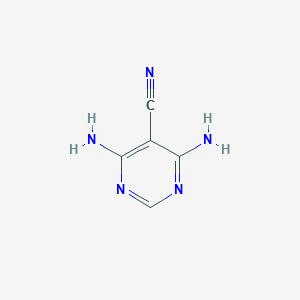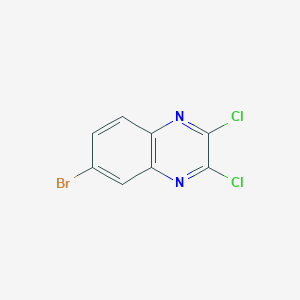
6-溴-2,3-二氯喹喔啉
描述
Synthesis Analysis
The synthesis of 6-Bromo-2,3-dichloroquinoxaline and its derivatives involves complex reactions that yield various compounds. For instance, the reaction of 2,3-dichloroquinoxaline with malononitrile and ethyl cyanoacetate produces a variety of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives. This reaction showcases the versatility of dichloroquinoxaline in synthesizing novel compounds with potential applications in various fields (Obafemi & Pfleiderer, 2004).
Molecular Structure Analysis
The molecular structure of halogenated quinoxalines, including 6-Bromo-2,3-dichloroquinoxaline, is typically determined using spectroscopic methods and X-ray diffraction. These techniques provide insights into the arrangement of atoms within the molecule and the electronic properties that govern its reactivity and interactions with other molecules. For instance, studies on similar compounds have utilized NMR spectroscopy, X-ray diffraction, and DFT calculations to elucidate their structures and understand the effects of halogenation on their molecular properties (Zhou et al., 2022).
Chemical Reactions and Properties
6-Bromo-2,3-dichloroquinoxaline participates in various chemical reactions, reflecting its rich chemistry. Its halogen atoms make it a reactive compound capable of undergoing substitution reactions, contributing to the synthesis of a wide range of quinoxaline derivatives. For example, the displacement reactions of 2,3-dichloro-6-nitroquinoxaline lead to the synthesis of s-triazolo[3,4-a]quinoxalines, demonstrating the compound's utility in creating heterocyclic compounds with potential pharmacological activities (Nagarajan et al., 1986).
科学研究应用
抗癌应用:二甲基 6-溴-2H-色烯-2,3-二羧酸酯,一种对抗癌药物至关重要的色烯衍生物,已被合成,提供了对其动力学和机制的见解 (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
药学潜力:取代的 6-溴和 6-氯-5H-苯并[a]吩恶嗪-5-酮已被脱卤以产生具有潜在药学应用的化合物 (Ueno, Maeda, Koshitani, & Yoshida, 1982).
抗菌活性:6-溴-2,3-二取代的 4-(3H)-喹唑啉酮及其硫酮表现出有希望的抗菌活性 (Badr, El-Sherief, & Mahmoud, 1980).
用于成像的光致发光:用 TMP 碱对 2,3-二氯喹喔啉进行功能化已实现高光致发光量子产率,使其成为荧光成像应用的候选者 (Nafe, Herbert, Auras, Karaghiosoff, Bein, & Knochel, 2015).
抗炎和镇痛特性:新型嘧啶并[2',1':2,3]噻唑并[4,5-b]喹喔啉衍生物已显示出有希望的抗炎和镇痛活性 (Abu‐Hashem, Gouda, & Badria, 2010).
抗癌和抗菌剂:新合成的 2,3-二取代和稠合的喹喔啉具有作为抗癌和抗菌剂的潜力 (Abbas, Al-Marhabi, & Ammar, 2017).
广谱抗真菌活性:新型 2,3-二取代喹喔啉对各种细菌和真菌菌株表现出显着的抗菌活性和广谱抗真菌活性 (El-Atawy, Hamed, Alhadi, & Omar, 2019).
生物医学和环境科学中的荧光特性:合成了 1,4-二氧杂环[2,3-b]喹喔啉衍生物并研究了它们的荧光特性,在生物医学和环境科学中具有应用 (Phadke & Rangnekar, 1989).
抗阿米巴活性:研究的化合物显示出抗阿米巴活性且无毒,一些化合物显示出的 IC(50) 值低于甲硝唑 (Budakoti, Bhat, Athar, & Azam, 2008).
安全和危害
属性
IUPAC Name |
6-bromo-2,3-dichloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSGUHOTRLMJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549827 | |
| Record name | 6-Bromo-2,3-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dichloroquinoxaline | |
CAS RN |
108229-82-9 | |
| Record name | 6-Bromo-2,3-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)
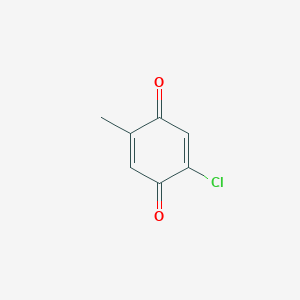
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
